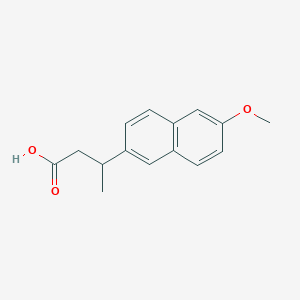
3-(6-Methoxynaphthalen-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methoxynaphthalen-2-yl)butanoic acid is a chemical compound known for its potent inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). This compound is a derivative of naproxen, where the methyl group of R-naproxen is replaced by an ethyl group . It has shown significant selectivity for AKR1C3 over other AKR1C enzymes .
Vorbereitungsmethoden
The synthesis of 3-(6-Methoxynaphthalen-2-yl)butanoic acid involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the naphthalene ring: The naphthalene ring is synthesized through a series of reactions involving aromatic compounds.
Butanoic acid addition: The final step involves the addition of a butanoic acid group to the methoxynaphthalene structure.
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
3-(6-Methoxynaphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(6-Methoxynaphthalen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a selective inhibitor in various chemical reactions and studies.
Industry: The compound’s selective inhibition properties make it useful in developing new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)butanoic acid involves its selective inhibition of AKR1C3. AKR1C3 converts Delta(4)-androstene-3,17-dione and 5alpha-androstane-3,17-dione to testosterone and 5alpha-dihydrotestosterone, respectively . By inhibiting AKR1C3, this compound blocks the production of these androgens, which are crucial for the progression of CRPC .
Vergleich Mit ähnlichen Verbindungen
3-(6-Methoxynaphthalen-2-yl)butanoic acid is compared with other naproxen analogues. Its uniqueness lies in its selective inhibition of AKR1C3 over other AKR1C enzymes . Similar compounds include:
Naproxen: A non-selective inhibitor with broader activity.
Indomethacin: Another inhibitor of AKR1C3 but with different selectivity and activity profiles.
This compound’s selectivity and potency make it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
3-(6-methoxynaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-10(7-15(16)17)11-3-4-13-9-14(18-2)6-5-12(13)8-11/h3-6,8-10H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
KICLCROPQRXEID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


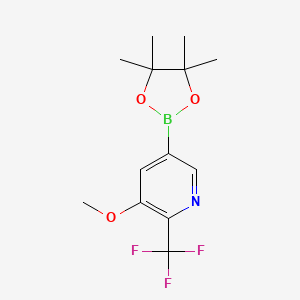
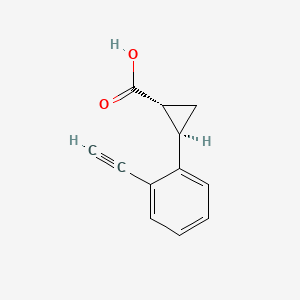
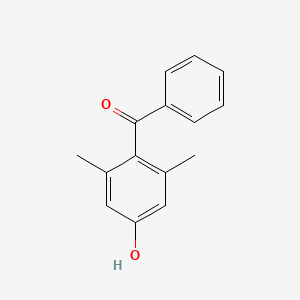
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
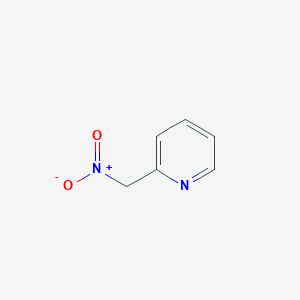


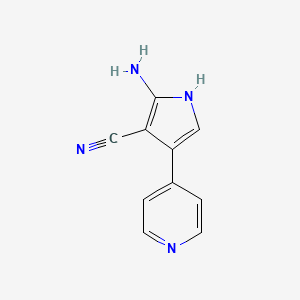

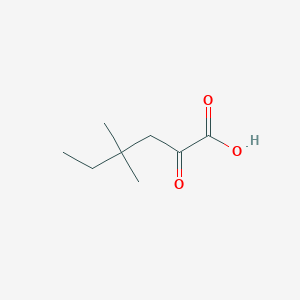

![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)

![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
